Product packaging for Dibenzo(A,H)pyrene(Cat. No.:CAS No. 189-64-0)

Dibenzo(A,H)pyrene

Cat. No.: B125848
CAS No.: 189-64-0
M. Wt: 302.4 g/mol
InChI Key: RXUSYFJGDZFVND-UHFFFAOYSA-N
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Description

Dibenzo(A,H)pyrene (CAS 189-64-0) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) with the formula C24H14 . It is one of the five isomeric dibenzopyrenes recognized for its significant interest in toxicological and environmental research due to its mutagenicity and suspected human carcinogenicity . This compound is included in the list of EU priority polycyclic aromatic hydrocarbons for monitoring . This compound is a constituent of combustion processes and is found in sources such as gasoline and diesel exhaust, tire emissions, and the burning of wood and coal . Researchers utilize this compound in studies focused on understanding the metabolic activation of PAHs, their DNA adduct formation mechanisms, and for use as a standard in environmental analysis to assess human exposure risks from complex mixtures . As a certified reference material, it is typically supplied in solutions such as toluene for convenience and accuracy in laboratory use . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B125848 Dibenzo(A,H)pyrene CAS No. 189-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H
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InChI Key

RXUSYFJGDZFVND-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID4059752
Record name Dibenzo[a,h]pyrene
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline]
Record name DIBENZO(A,H)PYRENE
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Solubility

Soluble in sulfuric acid, Soluble in 1,4-dioxane
Record name DIBENZO(A,H)PYRENE
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Color/Form

Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates

CAS No.

189-64-0, 58615-36-4
Record name DIBENZO(A,H)PYRENE
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Melting Point

318 °C
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Environmental Occurrence and Distribution of Dibenzo A,h Pyrene

Sources and Formation Pathways of Dibenzo(a,h)pyrene in Anthropogenic Activities

The primary route of this compound formation is through high-temperature processes involving carbon-based materials. mdpi.com These pyrolytic and pyrosynthetic processes are common in numerous industrial and domestic activities.

This compound is a characteristic product of the incomplete combustion of organic matter. wikipedia.org Major anthropogenic sources include the burning of fossil fuels and biomass. It is released from the combustion of coal, in emissions from gasoline and diesel engines, and from the burning of wood for heating. nih.govwikipedia.orgacs.org The combustion process itself, not just its inefficiency, can generate significant PAH emissions. acs.org For instance, research on emissions from atmospheric fluidized bed combustion (AFBC) has identified Dibenzo(a,h)anthracene, a related PAH, with emissions influenced by temperature and oxygen levels. acs.org While specific data for this compound was not detailed in this particular study, the general principles of PAH formation apply. The compound has also been detected in tobacco smoke and is generated during high-temperature food preparation methods like grilling and roasting. nih.gov

Rudimentary and unregulated recycling of electronic waste (e-waste) is an emerging source of toxic emissions, including PAHs. epa.gov The open burning of e-waste components like circuit boards and plastics to recover metals simulates conditions favorable for the formation of complex hydrocarbons. epa.gov Although specific studies quantifying this compound from e-waste are limited, the analysis of automobile tires, a component of the waste stream, has identified four carcinogenic dibenzopyrene isomers, including this compound. nih.gov These findings suggest that automobile tires may be a previously unrecognized source of these compounds to the environment. nih.gov

This compound is consistently found as a component of complex environmental mixtures. It is a known constituent of coal tar and emissions from coke plants. nih.govnih.gov As a high molecular weight PAH, it has a strong tendency to adsorb to particulate matter in the atmosphere. nih.govresearchgate.net Consequently, it is detected in urban air particulate matter, often originating from sources like vehicle exhaust and industrial emissions. nih.govwikipedia.org For example, a method was developed to analyze this compound in standard reference materials for urban dust (SRM 1649a) and diesel particulate matter (SRM 2975). nih.gov

Environmental Compartmentalization of this compound

Due to its physical and chemical properties, this compound partitions predictably within the environment, primarily between the atmosphere, soil, and sediment.

In the atmosphere, the distribution of PAHs between the gas and particulate phases is largely determined by their molecular weight and vapor pressure. researchgate.netscholaris.camdpi.com this compound, being a high molecular weight (HMW) PAH with six rings, is found almost exclusively in the particulate phase. researchgate.netmdpi.com Lighter PAHs with two or three rings may exist predominantly in the vapor phase, while those with four rings can be found in both phases. researchgate.nettandfonline.com Studies of atmospheric PAHs in Strasbourg, France, confirmed that HMW PAHs (5- and 6-rings) are primarily associated with the particulate phase, with concentrations increasing significantly during colder seasons due to increased fuel combustion for heating and lower atmospheric mixing. researchgate.netmdpi.com

Table 1: Atmospheric PAH Phases

PAH Molecular WeightNumber of RingsPredominant Atmospheric PhaseExample Compounds
Low (LMW)2-3GasPhenanthrene, Naphthalene
Medium (MMW)4Gas & ParticulateFluoranthene, Pyrene
High (HMW)5-6ParticulateThis compound , Benzo(a)pyrene

This table is generated based on information from multiple sources. researchgate.netmdpi.comtandfonline.com

Due to its low water solubility and tendency to adsorb to particles, this compound that is deposited from the atmosphere accumulates in soil and sediment. wikipedia.orgepa.gov Its presence in soil is often linked to historical and ongoing human activities, including the deposition of ash from wood and coal burning. epa.gov Consequently, urban and industrial soils typically exhibit higher concentrations than rural or pristine areas. epa.govrsdynamics.com

Sediment in rivers, estuaries, and harbors also acts as a sink for this compound. For example, composite sediment samples from St. John's Harbor in Newfoundland, Canada, which included sewage sludge, contained this compound at a concentration of 0.40 ng/g dry weight. nih.gov Another study detected this compound's isomer, Dibenzo(a,i)pyrene, in sediments of the Black River, Ohio, near the outfall of coking ovens. nih.gov

Table 2: Reported Concentrations of this compound Isomers in Environmental Samples

Sample TypeLocationCompoundConcentration
Composite SedimentSt. John's Harbor, Newfoundland, CanadaThis compound0.40 ng/g (dry weight)
Purified Sediment ExtractSt. John's Harbor, Newfoundland, CanadaThis compound1.3 ng/g (dry weight)
Crude Composite SedimentSt. John's Harbor, Newfoundland, CanadaDibenzo(a,i)pyrene1.9 ng/g (dry weight)
Purified Composite SedimentSt. John's Harbor, Newfoundland, CanadaDibenzo(a,i)pyrene0.73 ng/g (dry weight)
Interface Bottom SedimentBaltic SeaDibenzo(a,i)pyrene51 µg/kg (dry weight)
Upper Layer Bottom SedimentBaltic SeaDibenzo(a,i)pyrene27 µg/kg (dry weight)

This table is generated based on data from multiple sources. nih.govnih.gov

Presence in Water Ecosystems and Potential for Bioaccumulation

This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that, upon release into aquatic environments, demonstrates a strong tendency to associate with particulate matter. Due to its chemical properties, if released into water, this compound is expected to adsorb to suspended solids and sediment. nih.gov Its low water solubility and high octanol-water partition coefficient contribute to this behavior, making the sediment a significant sink for this compound in aquatic ecosystems. nih.govnih.gov

The potential for this compound to bioconcentrate in aquatic organisms is considered to be very high. nih.gov An estimated Bioconcentration Factor (BCF) of 9600 suggests a significant uptake by aquatic life from the surrounding water. nih.gov However, the actual bioaccumulation can be influenced by the metabolic capabilities of the organism. nih.gov For instance, aquatic organisms that possess microsomal oxidase enzyme systems, such as fish, may metabolize PAHs like this compound rapidly, which could limit its bioconcentration. nih.govepa.gov In contrast, organisms with less efficient detoxification systems, like certain invertebrates, may accumulate higher concentrations. epa.govrivm.nl Mussels, for example, are known to bioaccumulate PAHs, making them useful as biomonitors for hydrocarbon pollution. epa.gov

Research on other high molecular weight PAHs provides context for the bioaccumulative behavior of this compound. Studies on dibenz[a,h]anthracene, a structurally similar PAH, have shown very high BCF values in the water flea Daphnia magna. rivm.nl This highlights the significant risk of bioaccumulation for this class of compounds in invertebrates, which form a crucial part of aquatic food webs. rivm.nl

Table 1: Estimated Bioconcentration Factor (BCF) for this compound

CompoundEstimated BCFPotential for BioconcentrationNote
This compound9600Very HighBioconcentration may be limited in organisms capable of metabolic transformation (e.g., fish). nih.gov

Challenges in Analytical Separation and Detection of High Molecular Weight PAHs, including this compound

The analysis of high molecular weight (HMW) PAHs, such as this compound (molecular weight 302), in environmental samples presents considerable analytical challenges. researchgate.netmdpi.com A primary difficulty arises from the vast number of isomers, which are molecules with the same chemical formula but different structural arrangements. researchgate.net For PAHs with a molecular weight of 302, there are 85 possible isomers, many of which have not yet been identified. researchgate.net

These isomers, including carcinogenic variants like dibenzo[a,e]pyrene, dibenzo[a,i]pyrene, and dibenzo[a,l]pyrene (B127179), often co-elute during chromatographic separation, making it difficult to distinguish them using standard techniques. researchgate.netnih.gov Furthermore, they can exhibit very similar or even virtually identical mass fragmentation patterns in mass spectrometry (MS), which is a common detection method. researchgate.netnih.gov This makes unambiguous identification and quantification of individual isomers, such as this compound, exceptionally difficult, yet it is crucial for accurate risk assessment as toxicity can vary significantly between isomers. researchgate.net

Determining these compounds at the trace levels typically found in environmental samples like surface water adds another layer of complexity. mdpi.com Standard analytical methods often require extensive sample preparation, including extraction and clean-up steps, to isolate PAHs from the complex sample matrix before analysis. nih.gov Traditional methods like liquid-liquid extraction can be labor-intensive and require large volumes of solvents. mdpi.com

To overcome these challenges, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) with specialized stationary phases offers unique selectivity for separating PAH isomers that are difficult to resolve by Gas Chromatography (GC). nih.gov For detection, highly sensitive methods such as GC coupled with tandem mass spectrometry (GC-MS/MS) and HPLC with fluorescence or diode array detectors are necessary to achieve the low detection limits required for environmental monitoring. nih.govmdpi.com More sophisticated approaches, such as Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS), have been developed to unambiguously identify co-eluting isomers based on their unique, line-narrowed fluorescence spectra at cryogenic temperatures. researchgate.netnih.gov

Temporal and Spatial Variations in this compound Levels in Ambient Environments

The concentration of this compound and other high molecular weight PAHs in the environment is not static; it exhibits significant variations over time and from one location to another. nih.gov These fluctuations are often linked to the proximity of emission sources, meteorological conditions, and seasonal changes.

Temporal Variations: Temporal patterns in this compound concentrations are often seasonal. In temperate regions, concentrations are typically higher in winter than in summer. This is attributed to increased emissions from residential heating (e.g., wood and coal combustion) and meteorological conditions that are less favorable for pollutant dispersion, such as lower atmospheric mixing heights and reduced photochemical degradation. nih.gov The Bakersfield study found that temporal parameters, such as the occurrence of rain, had a significant impact on PAH concentrations, at times reducing the spatial variability. nih.gov

The persistence of HMW PAHs like this compound is influenced by environmental factors such as soil type, temperature, and the presence of other contaminants, which affect their degradation rate. mdpi.com These factors contribute to the long-term temporal and spatial trends observed in soil and sediment, where these compounds can accumulate over time. mdpi.com

Table 2: Example of Spatial Variation for a High Molecular Weight PAH

CompoundMean Concentration (ng/m³) at Site 1Mean Concentration (ng/m³) at Site 2Percentage DifferenceStudy Location
Dibenz[a,h]anthracene0.240.2018%Bakersfield, CA nih.gov

Note: Data for Dibenz[a,h]anthracene is used as an illustrative example of spatial variation for a high molecular weight PAH. nih.gov

Metabolic Activation Pathways of Dibenzo A,h Pyrene

Role of Cytochrome P450 (CYP) Enzymes in Dibenzo(a,h)pyrene Biotransformation

The initial and rate-limiting step in the metabolic activation of this compound is its oxidation by cytochrome P450 (CYP) enzymes. nih.gov These enzymes are a superfamily of hemeproteins that play a central role in the metabolism of a wide array of foreign compounds, including environmental carcinogens like PAHs. nih.gov The expression of certain CYP enzymes, particularly CYP1A1 and CYP1B1, can be induced by exposure to PAHs themselves through the arylhydrocarbon receptor (AhR), potentially increasing the rate of metabolic activation. nih.govwikipedia.org The enzymatic action of CYPs introduces an epoxide group onto the this compound molecule, a necessary first step for the subsequent enzymatic reactions that lead to the ultimate carcinogenic species. nih.gov

Several human CYP isoforms have been identified as capable of metabolizing this compound, though with varying degrees of efficiency. The most prominent and catalytically active enzymes in this process are CYP1A1 and CYP1B1. nih.govnih.govuni.lu Studies using human recombinant enzymes have shown that CYP1A1 is highly active in the metabolism of this compound. nih.gov CYP1B1 also plays a crucial role and, in some cellular systems, its catalyzed metabolism to the ultimate carcinogenic diol epoxide was found to be higher compared to CYP1A1. nih.govnih.gov

Other isoforms such as CYP2C9, CYP1A2, CYP2B6, and CYP3A4 also contribute to its metabolism, but to a lesser extent. nih.gov In contrast, enzymes not belonging to the CYP1 family, such as CYP2A6 and CYP2E1, show no detectable conversion of this substrate. uni.lu The relative contribution of these isoforms can vary depending on the tissue type and the level of enzyme expression. nih.gov

Table 1: Relative Activity of Human CYP Isoforms in the Formation of Dibenzo(a,l)pyrene-11,12-dihydrodiol

CYP IsoformActivity (pmol/min/nmol P450)
CYP1A1116
CYP2C929
CYP1A222
CYP2B618
CYP3A416

This table is based on data from a study using human recombinant cytochrome P450s to measure the formation of a key metabolite precursor to the ultimate carcinogen. nih.gov

The metabolic activation of this compound by CYP enzymes is a stereospecific process, meaning the enzymes preferentially produce one stereoisomer over another. nih.gov Both human CYP1A1 and CYP1B1 enzymes stereospecifically catalyze the formation of the (-)-Dibenzo(a,h)pyrene-11,12-diol with an R,R-configuration. nih.govuni.lu This specific enantiomer is a precursor to the highly mutagenic fjord-region diol epoxides. nih.gov This stereoselectivity is a critical factor in the carcinogenicity of this compound, as different stereoisomers of the diol epoxides can exhibit vastly different biological activities.

Formation of Dihydrodiols and Diol Epoxides as Reactive Metabolites

Following the initial epoxidation by CYP enzymes, the resulting arene oxide is hydrated to form a trans-dihydrodiol. nih.gov This dihydrodiol is not the final reactive species but serves as a substrate for a second round of oxidation by CYP enzymes, leading to the formation of a diol epoxide. nih.govnih.gov These diol epoxides are highly reactive electrophiles that can covalently bind to nucleophilic sites on DNA, forming DNA adducts. nih.gov This process is considered a key mechanism of cancer initiation by PAHs. researchgate.net

The structure of this compound features a "fjord region," a sterically hindered area of the molecule. The metabolic activation pathway culminates in the formation of a this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE), a fjord-region diol epoxide. nih.gov This specific diol epoxide is considered the ultimate carcinogenic metabolite of this compound. nih.govnih.gov The formation of these fjord-region diol epoxides is a characteristic activation pathway for several potent PAHs. researchgate.net

Epoxide hydrolase (EH) is a critical enzyme in the diol epoxide pathway. nih.govnih.gov After a CYP enzyme forms an initial epoxide on the this compound molecule, microsomal epoxide hydrolase (mEH) catalyzes the addition of water to the epoxide ring. researchgate.net This reaction opens the epoxide to form a trans-dihydrodiol. nih.govnih.gov The addition of purified epoxide hydrolase to in vitro metabolism systems has been shown to increase the formation of dihydrodiols, confirming its essential role in this metabolic activation pathway. nih.gov This dihydrodiol is then the substrate for the second epoxidation step by CYP enzymes, which generates the ultimate carcinogenic diol epoxide. oup.com

Quinone Pathway of this compound Metabolism and Reactive Oxygen Species (ROS) Generation

In addition to the diol epoxide pathway, this compound can be metabolized to form quinones. researchgate.net This represents an alternative pathway of metabolic activation. This compound-quinones can be formed through the oxidation of dihydrodiols. researchgate.net

These quinone metabolites are redox-active molecules that can participate in futile redox cycling. researchgate.net In this process, the quinone is reduced to a hydroquinone, which can then be auto-oxidized back to the quinone, generating superoxide (B77818) anion radicals in the process. researchgate.netnih.gov This continuous cycling can lead to a significant increase in intracellular reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.govresearchgate.netnih.gov The overproduction of ROS can induce oxidative stress, leading to cellular damage, including the oxidation of DNA bases, which is another mechanism contributing to the carcinogenicity of this compound. researchgate.netnih.gov

Radical-Cation Pathway of this compound Activation

In addition to the well-documented diol epoxide pathway, the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like this compound can proceed through the formation of highly reactive radical cations. This alternative pathway involves a one-electron oxidation of the parent PAH, creating a positively charged radical species that can directly interact with cellular macromolecules, including DNA. acs.orgtandfonline.comwikipedia.org The formation of these radical cations can be catalyzed by peroxidases, such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS), or by the peroxidase function of cytochrome P450 enzymes. nih.govnih.gov

One-electron oxidation is a key activation mechanism for several carcinogenic PAHs, leading to the formation of radical cations that are capable of covalently binding to DNA. acs.org These interactions can result in the formation of both stable and unstable DNA adducts. The unstable adducts, often formed by reaction with the N7 or C8 positions of purine (B94841) bases, can lead to depurination, creating apurinic sites in the DNA strand which are themselves mutagenic. wikipedia.orgnih.gov

To investigate the bioactivation of dibenzopyrenes through one-electron oxidation, chemical model systems have been employed. One such model uses manganic acetate (B1210297) [Mn(OAc)3] to oxidize the PAH, mimicking the in vivo formation of radical cations. acs.orgacs.org A study comparing the oxidation of several dibenzopyrene isomers, including this compound, with manganic acetate revealed that this compound reacts to form monoacetoxy and diacetoxy derivatives. acs.org The reactivity of this compound in this system was found to be similar to that of Dibenzo[a,i]pyrene and anthanthrene. acs.org These findings provide crucial chemical precedent for the potential of this compound to undergo one-electron oxidation in biological systems, a critical step in forming DNA adducts via the radical-cation pathway. acs.org

The radical cation of a PAH can also react with molecular oxygen or water, leading to the formation of other metabolites such as quinones. nih.govcdnsciencepub.com For instance, the peroxidase-catalyzed oxidation of Benzo[a]pyrene (B130552) yields quinones, which are also redox-active molecules capable of causing cellular damage. nih.govnih.gov While specific studies on the quinone metabolites resulting from the this compound radical cation are limited, the established pathways for other PAHs suggest this is a likely metabolic fate.

The following table summarizes the products formed from the one-electron oxidation of this compound in a chemical model system.

Precursor CompoundOxidation SystemProductsSignificance
This compoundManganic Acetate [Mn(OAc)3]Monoacetoxy and Diacetoxy derivativesDemonstrates the susceptibility of this compound to one-electron oxidation, a key step in the radical-cation activation pathway. acs.org

Computational Approaches and In Silico Validation of Metabolic Pathways

Computational methods and in silico models have become indispensable tools for predicting and validating the metabolic pathways of xenobiotics, including this compound. nih.gov These approaches complement experimental studies by providing insights into the molecular mechanisms of activation, the energetics of different metabolic routes, and the interactions between metabolites and biological targets like DNA and proteins. researchgate.netepa.gov

A variety of computational techniques are employed to study PAH metabolism. Molecular docking simulations, for instance, are used to predict the binding affinity of a PAH or its metabolites to the active sites of metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov For example, studies on the isomers of this compound have utilized tools like AutoDock to compute the binding affinity of diol metabolites with CYP1A1 and CYP1B1, providing an indication of their potential for carcinogenic activity. nih.gov Such analyses can help to identify the specific P450 isoforms responsible for the activation of this compound.

Quantum chemical calculations , based on density functional theory (DFT), are used to investigate the electronic properties of PAHs and their metabolites. These calculations can predict the ease of formation of intermediates like radical cations and the stability of the resulting DNA adducts. By calculating properties such as ionization potentials, researchers can estimate the likelihood of a PAH undergoing one-electron oxidation. nih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling is another powerful in silico approach. PBPK models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. osti.govnih.gov For PAHs, these models can predict the concentration of reactive metabolites in target tissues, helping to assess the risk associated with exposure. osti.gov The development of PBPK models for PAHs like Benzo[a]pyrene provides a framework that can be adapted for this compound, incorporating its specific metabolic parameters to predict its disposition in humans. nih.gov

In silico studies have also been crucial in understanding the interaction of PAH metabolites with DNA. Computational simulations have been used to meticulously investigate the mechanistic details of DNA adduct formation from the diol-epoxides of Dibenzo[a,l]pyrene (B127179), an isomer of this compound. researchgate.netepa.gov These studies can elucidate the preferred binding sites on DNA and the conformational changes in the DNA helix upon adduct formation, which are critical determinants of the subsequent cellular response, such as DNA repair or mutation. researchgate.net

The table below highlights some of the computational methods used in the study of PAH metabolism and their specific applications.

Computational MethodApplicationRelevance to this compound
Molecular Docking (e.g., AutoDock)Predicts binding affinity of metabolites to enzymes (e.g., CYPs). nih.govCan identify the key enzymes involved in the metabolic activation of this compound.
Quantum Chemical Calculations (e.g., DFT)Calculates electronic properties, predicts reactivity, and stability of radical cations and adducts. nih.govCan elucidate the feasibility of the radical-cation pathway and the nature of the resulting DNA adducts.
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates the ADME of a compound and its metabolites in the body. osti.govnih.govCan be used to predict target tissue concentrations of reactive metabolites of this compound and aid in risk assessment.
Molecular Dynamics (MD) Simulations Investigates the conformational dynamics of DNA-adducts and their interaction with repair proteins. researchgate.netepa.govCan provide insights into the structural consequences of this compound-DNA adduct formation and their recognition by the cellular repair machinery.

Information regarding this compound is currently limited for the detailed analysis requested.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to fully address the detailed points outlined in the request for an article on the genotoxicity and DNA interaction mechanisms of this compound.

While this compound is recognized as a mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH), the specific molecular mechanisms of its interaction with DNA are not as extensively documented as for other PAHs like Benzo(a)pyrene or Dibenzo(a,l)pyrene. wikipedia.orgnih.gov

The available information confirms that this compound is metabolized to dihydrodiols, which are mutagenic and tumorigenic. nih.gov However, detailed research findings on the following specific areas, as required by the article outline, are not present in the provided search results:

Specific covalent binding interactions with deoxyadenosine (B7792050) and deoxyguanosine.

The precise influence of its diol-epoxide enantiomers on the formation of different DNA adducts.

Detailed data on tissue-specific DNA adduct levels and their persistence.

Specific evidence of G→T transversions or other characteristic mutations induced by this compound.

Without this specific scientific evidence for this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible. Constructing the article would require making unsubstantiated extrapolations from data on other related compounds, which would compromise the scientific accuracy and integrity of the content.

Genotoxicity and Dna Interaction Mechanisms of Dibenzo A,h Pyrene

Consequences of DNA Adduct Formation

Impact on DNA Integrity and Damage Response

Metabolically activated derivatives of polycyclic aromatic hydrocarbons (PAHs), such as dibenzo(a,h)pyrene, pose a significant threat to genomic integrity. The ultimate carcinogenic metabolites, diol-epoxides, covalently bind to DNA, forming bulky chemical adducts. aacrjournals.orgwikipedia.org These adducts, primarily formed with guanine (B1146940) and adenine (B156593) bases, distort the DNA helix, which can interfere with critical cellular processes like DNA replication. aacrjournals.orgwikipedia.orgscispace.com Dibenzo[a,l]pyrene (B127179) (DB[a,l]P), a highly potent isomer of this compound, has been shown to form stable DNA adducts, with its diol-epoxide metabolite reacting with both deoxyadenosine (B7792050) and deoxyguanosine. nih.govnih.gov This covalent binding represents a primary form of DNA damage that, if not properly repaired, can lead to mutations and initiate carcinogenesis. wikipedia.orgresearchgate.net

The presence of such DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). nih.gov The DDR is essential for maintaining genomic stability by coordinating the cell cycle, DNA repair, and, if the damage is too extensive, programmed cell death (apoptosis). nih.govresearchgate.net Key regulators of the DDR, such as the kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and RAD3-related), are activated in response to different types of DNA lesions. nih.gov For instance, studies on the related PAH benzo[a]pyrene (B130552) (B[a]P) show that its metabolites can induce DNA double-strand breaks (DSBs), which in turn activates the ATM kinase and a subsequent p53-dependent response. nih.gov This activation can lead to cell cycle arrest, providing time for the cell to repair the damage, or can trigger apoptosis to eliminate heavily damaged cells. nih.govresearchgate.netnih.gov Chronic exposure to PAHs can perturb the DDR, leading to failed DNA repair and increased genomic instability. nih.gov

Table 1: Cellular Responses to this compound-Induced DNA Damage

Response TypeDescriptionKey Molecules/Pathways InvolvedReference Index
DNA Adduct FormationCovalent binding of diol-epoxide metabolites to DNA bases, primarily guanine and adenine, creating bulky lesions.Dibenzo[a,l]pyrene diol-epoxide (DBPDE) nih.gov, aacrjournals.org, nih.gov
DNA Damage Response (DDR) ActivationA network of signaling pathways is activated to sense damage and coordinate a cellular response.ATM, ATR, p53 nih.gov, nih.gov
Cell Cycle ArrestThe cell cycle is halted to allow time for DNA repair before replication.p53, p21 nih.gov, researchgate.net
ApoptosisProgrammed cell death is initiated if DNA damage is too severe to be repaired.p53, Caspases researchgate.net, nih.gov
Genomic InstabilityFailure to properly repair DNA damage from chronic exposure can lead to an accumulation of mutations.- nih.gov

DNA Repair Mechanisms and this compound Adducts

The primary cellular defense mechanism against bulky DNA lesions, such as those formed by this compound and other PAHs, is the Nucleotide Excision Repair (NER) pathway. aacrjournals.orgnih.govmdpi.com The NER system is a versatile pathway capable of recognizing and removing a wide variety of structurally diverse, helix-distorting DNA adducts. nih.govmdpi.comnih.gov The process involves the recognition of the lesion, followed by the enzymatic removal of a short, single-stranded DNA segment containing the adduct. wikipedia.org Subsequently, DNA polymerase synthesizes a new, correct sequence using the undamaged strand as a template, and DNA ligase seals the final gap. wikipedia.org

The importance of NER in mitigating the genotoxic effects of this compound metabolites has been demonstrated in cellular studies. aacrjournals.orgnih.gov In NER-proficient cells, adduct levels from the carcinogenic metabolite of dibenzo[a,l]pyrene, (+)-anti-DBPDE, decrease significantly over time following exposure. aacrjournals.org Conversely, in NER-deficient cells, these adducts persist. aacrjournals.orgnih.gov The NER pathway operates through two main sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.govwikipedia.org Both pathways converge on the same core set of proteins for the excision and repair steps. nih.gov

The efficiency of the NER pathway is contingent on a series of coordinated interactions between NER proteins and the damaged DNA. The process begins with damage recognition, a critical step initiated in GG-NER by the XPC-RAD23B (hHR23B) complex, sometimes aided by the DDB (DNA-damage binding) complex. nih.govnih.govwikipedia.org Following initial recognition, the TFIIH complex is recruited to unwind the DNA around the lesion. psu.edu XPA then verifies the damage and helps position the repair machinery, while RPA binds to the undamaged single strand to stabilize it. psu.edu Finally, the endonucleases XPF and XPG cut the damaged strand on either side of the adduct, and the resulting gap is filled by DNA polymerases (DPOL) δ or ε, with PCNA acting as a processivity factor, before ligation. mdpi.comresearchgate.net

However, computational studies investigating the interaction between dibenzo[a,l]pyrene-diol-epoxides (DBPDEs) and key NER proteins have revealed a potential mechanism for the compound's high carcinogenicity. researchgate.net These studies show that the metabolic intermediates of DB[a,l]P exhibit weak interactions with the suite of NER proteins. researchgate.netepa.gov This imbalance, where the tendency for the metabolite to form a stable DNA adduct is greater than its tendency to be recognized and processed by the NER machinery, likely hampers efficient repair. researchgate.net This suggests that the DNA adducts, once formed, may not be efficiently recognized by proteins like XPC, thus failing to robustly initiate the repair cascade. psu.eduresearchgate.net

Table 2: NER Pathway Proteins and Interaction with Dibenzo[a,l]pyrene Metabolites

Protein/ComplexFunction in NERInteraction with DBPDEReference Index
DDB (DDB1/DDB2)Aids in recognition of certain types of DNA damage.Weak interaction observed in computational models. researchgate.net, wikipedia.org
XPC-hHR23BPrimary initiator of GG-NER; recognizes helix distortion.Weak interaction observed; may impair initial damage sensing. researchgate.net, nih.gov, psu.edu
TFIIHMulti-subunit complex with helicase activity to unwind DNA around the lesion.Weak interaction observed in computational models. researchgate.net, psu.edu
XPAVerifies damage and helps assemble the incision complex.Weak interaction observed; essential for recruiting other NER factors. researchgate.net, psu.edu
RPASingle-strand binding protein; stabilizes unwound DNA.Weak interaction observed in computational models. researchgate.net
XPF-ERCC1Endonuclease that makes the 5' incision relative to the lesion.Weak interaction observed in computational models. researchgate.net, mdpi.com
XPGEndonuclease that makes the 3' incision relative to the lesion.Not explicitly modeled in the cited study but part of the core machinery. mdpi.com
DPOL δ / DPOL εDNA polymerases that synthesize new DNA in the gap.Weak interaction observed in computational models. researchgate.net
PCNAProliferating cell nuclear antigen; acts as a sliding clamp to enhance polymerase processivity.Weak interaction observed in computational models. researchgate.net

A critical factor contributing to the potent carcinogenicity of this compound and its isomers is the resistance of some of its DNA adducts to cellular repair mechanisms. nih.gov Even in cells with a fully functional NER pathway, not all DBPDE-DNA adducts are removed with equal efficiency. aacrjournals.orgnih.gov Research has shown that certain adducts are "refractory to removal," meaning they persist in the genome for extended periods. nih.gov

This resistance appears to be dependent on both the specific base that is modified (adenine vs. guanine) and the conformation of the adduct within the DNA helix. nih.govnyu.edu

Adduct Type: Studies on dibenzo[a,l]pyrene have demonstrated that adenine-DNA adducts are particularly resistant to nucleotide excision repair, whereas guanine adducts are more readily repaired. nyu.edu

Adduct Conformation: The spatial structure of the adduct plays a crucial role in its recognition by the NER machinery. Adducts can adopt different conformations, such as external, base-stacked, or intercalated structures. nih.gov Research indicates that external adducts are repaired more efficiently than adducts that are intercalated into the DNA helix. nih.gov

The persistence of these repair-resistant adducts means they are more likely to be present during DNA replication, where they can be misread by DNA polymerases, leading to permanent mutations. aacrjournals.org The ability of a significant fraction of these adducts to escape repair is believed to be a primary reason for the extreme carcinogenicity associated with this class of compounds. aacrjournals.orgnih.gov

While NER is the main pathway for removing bulky adducts, the cellular response to DNA damage is multifaceted and involves the regulation of other repair pathways, such as Mismatch Repair (MMR) and Homologous Recombination (HR). Research on the related carcinogen benzo[a]pyrene (B[a]P) provides insight into how potent PAHs can modulate these pathways at the transcriptional level. nih.govnih.gov

Strikingly, studies have shown that exposure to B[a]P can lead to the transcriptional repression of key DNA repair genes. nih.govnih.gov This includes the downregulation of MMR genes (such as MSH2, MSH6, EXO1) and RAD51, a central component of the HR pathway, which is critical for the high-fidelity repair of DNA double-strand breaks. nih.govnih.gov This repression is not due to a general shutdown of transcription but is a specific effect caused by the disruption of E2F1 signaling, a key transcription factor for these repair genes. nih.gov This downregulation of repair capacity is linked to the onset of cellular senescence, a state of irreversible cell cycle arrest triggered by genotoxic stress. nih.govnih.gov The persistent downregulation of MMR and HR may contribute to maintaining the senescent phenotype, which is characterized by an accumulation of unrepairable DNA lesions. nih.gov This suggests a complex and potentially detrimental response where the cell, in response to severe damage from a PAH, not only suffers from the initial adducts but also actively reduces its capacity to repair certain types of DNA damage. nih.gov

Carcinogenicity and Oncogenic Mechanisms of Dibenzo A,h Pyrene

Animal Carcinogenicity Studies of Dibenzo(a,h)pyrene

Numerous studies in laboratory animals have unequivocally demonstrated the carcinogenicity of this compound. These studies have employed various routes of administration and have established its tumor-inducing capabilities in a range of tissues and species.

Route-Specific Tumor Induction (e.g., Skin Painting, Injections, Oral, Intratracheal)

The method of administration of this compound to experimental animals has been shown to influence the site of tumor development.

Skin Painting: Topical application of this compound onto the skin of mice is a widely used method to induce skin tumors. Repeated applications have been shown to be effective in producing papillomas and carcinomas at the site of application.

Subcutaneous Injections: When injected beneath the skin, this compound has been found to cause the formation of sarcomas at the injection site in both mice and hamsters.

Intramuscular Injections: The administration of this compound into the muscle tissue of rats has also resulted in the development of sarcomas.

Oral Administration: While less common in early studies, oral ingestion of certain PAHs, including those related to this compound, has been linked to tumors in the forestomach of mice.

Intratracheal Instillation: This method, which introduces the compound directly into the respiratory tract, is utilized to study the induction of lung tumors.

Comparison of Tumorigenicity with Benzo[a]pyrene (B130552) and other PAHs

This compound is consistently ranked among the more potent carcinogenic PAHs, though its activity can vary depending on the specific isomer and the experimental model. When compared to Benzo[a]pyrene, a well-characterized and potent environmental carcinogen, this compound has demonstrated significant tumorigenicity. For instance, in some skin painting studies, this compound was found to be less active than Benzo[a]pyrene. nih.gov However, other studies have highlighted its potent carcinogenic nature. The tumorigenic potential of different PAHs is often compared using relative potency factors, with Benzo[a]pyrene serving as the benchmark.

It is important to distinguish this compound from its highly potent isomer, Dibenzo[a,l]pyrene (B127179), which is considered one of the strongest PAH carcinogens ever tested and is significantly more tumorigenic than Benzo[a]pyrene. nih.govcapes.gov.br

Tumorigenic Effects in Various Animal Models and Tissues (e.g., Mice, Rats, Guinea Pigs, Frogs, Pigeons, Chickens; Skin, Mammary Glands, Lung, Liver, Forestomach)

The carcinogenic effects of this compound have been observed across a diverse range of animal species and in multiple organ systems.

Animal ModelTissue(s) AffectedType of Tumor
Mice Skin, Lung, Liver, Forestomach, Mammary GlandsPapillomas, Carcinomas, Sarcomas, Adenomas
Rats Mammary Glands, Subcutaneous Tissue, MuscleSarcomas, Fibrosarcomas
Hamsters Subcutaneous TissueSarcomas

Mice: This species has been extensively used to study this compound-induced carcinogenesis, particularly for skin and lung tumors. Newborn mice have also been shown to be susceptible to its tumorigenic effects. nih.gov

Rats: In rats, this compound has been shown to induce sarcomas following injection and has been implicated in the development of mammary tumors. nih.gov

Other Species: While less extensively studied, the carcinogenic potential of PAHs as a class has been noted in a variety of other animals, including guinea pigs, frogs, pigeons, and chickens, indicating a broad susceptibility across different vertebrate species.

Molecular Mechanisms of this compound-Induced Carcinogenesis

The carcinogenicity of this compound is rooted in its ability to interact with cellular macromolecules, leading to genetic damage and dysregulation of normal cellular processes.

Link between DNA Adducts and Tumor Initiation

A critical step in the initiation of cancer by this compound is its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a hallmark of genotoxic carcinogens.

The formation of these bulky adducts can distort the DNA double helix, leading to errors during DNA replication and transcription if not properly repaired by the cell's DNA repair machinery. nih.gov These errors can result in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes. The accumulation of mutations in these key regulatory genes is a fundamental step in the process of tumor initiation. wikipedia.org The dose-response relationship observed between the levels of DNA adducts and the incidence of tumors in animal models provides strong evidence for a causal link between these molecular lesions and the initiation of carcinogenesis. nih.gov

Role of Cellular Proliferation and Programmed Cell Death (Apoptosis) in Carcinogenesis

While the formation of DNA adducts is a key initiating event, the subsequent development of tumors is also influenced by the rates of cellular proliferation and programmed cell death (apoptosis).

Increased cell proliferation can play a crucial role in carcinogenesis by increasing the likelihood that DNA damage will be converted into a permanent mutation before it can be repaired. nih.gov If a cell with a this compound-induced mutation divides, the mutation becomes fixed in the daughter cells. Some PAHs have been shown to promote cell proliferation, which can accelerate the clonal expansion of initiated cells.

Apoptosis is a natural process of programmed cell death that eliminates damaged or abnormal cells, thereby serving as a critical defense mechanism against cancer. Carcinogens can interfere with this process. While direct studies on this compound's specific effects on apoptosis are limited, other PAHs like Benzo[a]pyrene have been shown to induce apoptosis. However, if a cell with carcinogenic mutations manages to evade apoptosis, it can continue to proliferate, leading to tumor progression. The balance between cell proliferation and apoptosis is therefore a critical determinant in whether exposure to a carcinogen like this compound will ultimately result in a clinically apparent tumor.

Angiogenesis and Metastasis in this compound-Mediated Cancer Progression

While detailed studies focusing specifically on this compound's role in angiogenesis and metastasis are limited, research on the prototypical PAH, Benzo[a]pyrene (B[a]P), provides significant insights into the likely mechanisms for this class of compounds. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov

Chronic exposure to B[a]P has been shown to promote the migration and invasion of human hepatocellular carcinoma (HCC) cells both in vitro and in vivo. nih.gov This process is associated with changes in the expression of key proteins that regulate cell adhesion and mobility. Specifically, B[a]P exposure can lead to a decrease in E-cadherin, a protein that inhibits cancer cell migration, while increasing the expression of metastasis-promoting proteins such as N-cadherin, vimentin, snail, and slug. nih.gov

Furthermore, PAHs can enhance the ability of cancer cells to recruit vascular endothelial cells, a crucial step in angiogenesis. B[a]P-treated HCC cells have been observed to secrete more vascular endothelial growth factor (VEGF), which in turn promotes the formation of tube-like structures by endothelial cells. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway appears to be a key player in mediating these B[a]P-induced effects on metastasis. nih.gov These findings suggest that PAHs like this compound may contribute to cancer progression by creating a microenvironment that is conducive to invasion and the development of a blood supply for the tumor.

Table 1: Effects of Benzo[a]pyrene on Metastasis-Related Protein Expression in HCC Cells

ProteinFunctionEffect of B[a]P Exposure
E-cadherin Inhibits cell migration/invasionReduced Expression nih.gov
N-cadherin Promotes cell migrationInduced Expression nih.gov
Vimentin Promotes cell migrationInduced Expression nih.gov
Snail Promotes cell migrationInduced Expression nih.gov
Slug Promotes cell migrationInduced Expression nih.gov
VEGF Promotes angiogenesisIncreased Secretion nih.gov

Transcriptional Regulation of Oncogenes and Tumor Suppressor Genes (e.g., K-ras, TP53)

The carcinogenicity of PAHs is intrinsically linked to their ability to cause mutations in critical genes that control cell growth and death, such as oncogenes and tumor suppressor genes. Exposure to PAH-rich mixtures, such as those from coal combustion, has been associated with mutations in the KRAS proto-oncogene and the TP53 tumor suppressor gene in lung tumors. nih.gov

The TP53 gene is a frequent target for PAH-induced damage. Studies on Benzo[a]pyrene show that its metabolites can bind to DNA, forming adducts at specific hotspots within the TP53 gene. nih.gov A significant portion of TP53 mutations found in the lung cancers of smokers are G-to-T transversions, a type of mutation that is much rarer in non-smokers. mdpi.com These transversions frequently occur at CpG methylated sites, which are preferential targets for adduct formation by B[a]P metabolites. mdpi.com

Furthermore, B[a]P can transcriptionally activate the human p53 gene by inducing the activity of NF-κB. nih.gov In human hepatoma HepG2 cells, B[a]P exposure leads to DNA damage, which in turn triggers an increase in p53 mRNA and protein levels. nih.gov This activation of p53 is a defensive response to the genotoxic stress induced by the chemical. nih.gov Similarly, studies using the potent PAH dibenzo[a,l]pyrene demonstrated an overexpression of p53 protein in induced oral tumors in mice. nih.gov

Table 2: Research Findings on PAH Interactions with Oncogenes and Tumor Suppressors

PAH CompoundGeneObserved EffectStudy Context
PAH-rich mixtures KRAS, TP53Mutations found in human lung tumors. nih.govExposure to coal combustion products. nih.gov
Benzo[a]pyrene (B[a]P) TP53G-to-T transversion mutations. mdpi.comFound in smokers' lung cancer. mdpi.com
Benzo[a]pyrene (B[a]P) TP53Transcriptional activation via NF-κB. nih.govIn vitro cell line studies. nih.gov
Dibenzo[a,l]pyrene (DB[a,l]P) p53Overexpression of p53 protein. nih.govMouse oral tumor model. nih.gov

Aryl Hydrocarbon Receptor (AhR) Activation and its Role in Carcinogenic Potential

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs, including this compound. wikipedia.org The carcinogenic pathway is initiated when the PAH molecule binds to and activates the AhR. wikipedia.org This activation leads to the increased production of a battery of xenobiotic-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. wikipedia.orgnih.gov

These enzymes metabolize the parent PAH into highly reactive metabolites, such as diol epoxides. nih.gov These ultimate carcinogens can then form stable adducts with DNA, which, if not repaired, can lead to permanent mutations during DNA replication, initiating the process of cancer. nih.gov

The critical role of AhR in PAH-induced cancer has been demonstrated directly in animal models. Studies using AhR-deficient mice have shown that they are resistant to the carcinogenic effects of Benzo[a]pyrene. nih.govresearchgate.net When exposed to B[a]P, mice with a functional AhR gene developed skin and subcutaneous tumors, whereas no tumors were observed in the AhR-deficient mice. nih.govresearchgate.net This provides direct evidence that the carcinogenic action of B[a]P is determined primarily by AhR-mediated metabolic activation. nih.gov Therefore, AhR activation is considered an essential step in the carcinogenic potential of this compound and other related PAHs. nih.gov

Oxidative Stress and Inflammatory Pathways

In addition to the direct formation of DNA adducts, the metabolism of this compound can induce carcinogenesis through mechanisms involving oxidative stress and inflammation. During the metabolic processing of PAHs, reactive quinone metabolites can be formed. wikipedia.org These quinones are capable of generating reactive oxygen species (ROS), which can independently damage DNA and other cellular components like lipids. nih.govwikipedia.orgrbmb.net

This increase in ROS disrupts the normal balance between oxidants and antioxidants in the cell, a state known as oxidative stress. wikipedia.org Oxidative stress resulting from PAH exposure has been linked to inflammation, which is recognized as an important factor in cancer development. wikipedia.org

Role of this compound in Cancer Risk from PAH Mixtures

This compound is an environmental contaminant that is typically found as part of complex mixtures containing many different PAHs, rather than as an isolated compound. wikipedia.orgca.gov The cancer risk from such mixtures is a result of the combined effects of all the carcinogenic PAHs present. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. nih.govnih.gov

To assess the cancer risk of PAH mixtures, regulatory agencies often use a method based on Potency Equivalency Factors (PEFs). ca.gov In this approach, the carcinogenicity of the most potent and well-studied PAH, Benzo[a]pyrene (classified as a Group 1 human carcinogen), is used as the benchmark. nih.govresearchgate.net Each individual carcinogenic PAH in the mixture is assigned a PEF, which represents its carcinogenic potency relative to Benzo[a]pyrene. ca.gov The total cancer risk of the mixture is then calculated by summing the individual concentrations of each PAH multiplied by its PEF, resulting in a total Benzo[a]pyrene-equivalent (BaP-EQ) concentration. ca.gov

Table 3: IARC Carcinogenicity Classifications for Selected PAHs

CompoundIARC ClassificationDescription
Benzo[a]pyrene Group 1Carcinogenic to humans nih.gov
Dibenz[a,h]anthracene Group 2AProbably carcinogenic to humans nih.gov
Dibenzo[a,l]pyrene Group 2AProbably carcinogenic to humans nih.gov
Dibenzo[a,h]pyrene Group 2BPossibly carcinogenic to humans nih.govnih.gov
Benzo[a]anthracene Group 2BPossibly carcinogenic to humans nih.gov
Chrysene Group 2BPossibly carcinogenic to humans nih.gov

Detoxification and Elimination of Dibenzo A,h Pyrene Metabolites

Phase I and Phase II Biotransformation Enzymes

The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like DB(a,h)P is governed by a suite of biotransformation enzymes. Phase I metabolism introduces or exposes functional groups on the PAH molecule, which are then targeted by Phase II enzymes for conjugation reactions.

Once ingested or inhaled, PAHs are typically metabolized by Phase I and Phase II enzymes, which are primarily located in the liver but are also present in other tissues. osti.gov Generally, Phase I metabolism involves the oxidation of the PAH by cytochrome P450 (CYP) enzymes, forming epoxides or phenols. osti.gov These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols. osti.gov For Dibenzo(a,h)pyrene specifically, studies using rat liver preparations have identified the formation of 1,2- and 3,4-dihydrodiols as metabolites, confirming its processing by Phase I enzymes. nih.gov These initial reactions can be considered either detoxification or bioactivation steps, as some intermediate metabolites are more reactive and carcinogenic than the parent compound. osti.gov

Phase II metabolism involves the conjugation of these newly formed functional groups with endogenous molecules, a crucial step in the detoxification process. mdpi.com This conjugation, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs), increases the water solubility of the metabolites, which facilitates their elimination from the body. mdpi.comnih.gov

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II detoxification pathway for a wide variety of compounds, including metabolites of environmental carcinogens like PAHs. researchgate.net This reaction is mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which catalyze the transfer of glucuronic acid to a substrate, thereby increasing its hydrophilicity and facilitating its removal from the body through bile or urine. researchgate.net

While specific studies on the glucuronidation of DB(a,h)P metabolites are not extensively documented, research on its highly carcinogenic isomer, Dibenzo[a,l]pyrene (B127179) (DB[a,l]P), provides significant insight into this pathway. The activated diol metabolite of DB[a,l]P is a substrate for several human UGT enzymes. Studies using cell lines that overexpress individual UGTs have shown that UGTs 1A1, 1A7, 1A8, 1A9, 1A10, and 2B7 are all highly active in the glucuronidation of DB[a,l]P-trans-11,12-diol. researchgate.net Among these, UGT1A9 was identified as the most active isoform. researchgate.net Given the structural similarities among dibenzopyrene isomers, it is plausible that UGTs play a similarly critical role in the detoxification of DB(a,h)P metabolites. The expression of PAH-inducible UGTs like UGT1A7 is believed to be important in protecting against the toxic effects of PAH metabolites. nih.gov

Table 1: Human UGT Isozymes Active in the Glucuronidation of Dibenzo[a,l]pyrene-trans-11,12-diol This table illustrates the activity of UGT enzymes against a related dibenzopyrene isomer, suggesting potential pathways for this compound.

UGT IsozymeActivity Status
UGT1A1Highly Active
UGT1A7Highly Active
UGT1A8Highly Active
UGT1A9Most Active Isoform
UGT1A10Highly Active
UGT2B7Highly Active
Data sourced from a study on Dibenzo[a,l]pyrene metabolism. researchgate.net

Glutathione S-Transferase (GST) and N-Acetyltransferase (NAT) Isozymes

Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that detoxify carcinogenic PAH metabolites, particularly reactive epoxides and diol epoxides, by catalyzing their conjugation with glutathione (GSH). nih.govpsu.edu This action neutralizes the electrophilic nature of these metabolites, preventing them from binding to cellular macromolecules like DNA and initiating carcinogenesis.

Specific research on human alpha-class GSTs has demonstrated their ability to detoxify the ultimate carcinogenic diol epoxides of Dibenzo[a,l]pyrene. nih.gov In these studies, GSTA1-1 was found to be the most efficient enzyme in catalyzing the conjugation of DBP diol epoxides with GSH, exhibiting a catalytic efficiency approximately 7-fold higher with (+)-syn-DBPDE compared to (-)-anti-DBPDE. nih.gov Furthermore, GSTA1-1 was about 25 times more active with the Dibenzo[a,l]pyrene diol epoxide than with the diol epoxide of Benzo[a]pyrene (B130552). nih.gov The presence of GSTA1-1 in significant amounts in human lung tissue may be a key factor in protecting against potent carcinogenic intermediates from dibenzopyrenes. nih.gov Overexpression of GSTM1 has also been shown to reduce DNA adduct formation from dibenzo[a,l]pyrene diol epoxides. nih.gov

Table 2: Catalytic Efficiency of Human Alpha-Class GSTs toward Dibenzo[a,l]pyrene Diol Epoxides (DBPDE) This table shows the detoxification efficiency of specific GST isozymes against carcinogenic metabolites of a related dibenzopyrene isomer.

GST IsozymeSubstrateCatalytic Efficiency (kcat/Km) (mM⁻¹ s⁻¹)
GSTA1-1 (+)-syn-DBPDE464
(-)-anti-DBPDE~66
GSTA2-2 (+)-syn-DBPDE30.4
(-)-anti-DBPDE3.4
GSTA3-3 (+)-syn-DBPDE190
(-)-anti-DBPDE16.2
GSTA4-4 DBPDE enantiomersNo Detectable Activity
Data adapted from studies on human GSTs. nih.gov

N-Acetyltransferases (NATs) are another group of Phase II enzymes involved in the metabolism of various xenobiotics. mdpi.com However, specific studies detailing the role of NAT isozymes in the detoxification of this compound metabolites are not prominent in the available scientific literature.

Excretion Pathways of Metabolites (e.g., Bile, Urine)

The ultimate goal of Phase I and Phase II metabolism is to convert lipophilic (fat-soluble) PAHs into hydrophilic (water-soluble) conjugates that can be efficiently eliminated from the body. mdpi.com The addition of glucuronic acid or glutathione significantly increases the water solubility of PAH metabolites. nih.govresearchgate.net

These conjugated metabolites are then transported out of the cell and excreted from the body primarily via two main pathways: biliary excretion and urinary excretion. Studies on Benzo[a]pyrene in rats have shown that its metabolites are readily excreted as conjugates. nih.gov The water-soluble nature of these glucuronide and glutathione conjugates allows them to be transported into the bloodstream for filtration by the kidneys and subsequent excretion in the urine, or to be actively transported into the bile for elimination via the feces. mdpi.comdntb.gov.ua While specific excretion balance studies for DB(a,h)P are limited, this general pathway is the established mechanism for the elimination of high molecular weight PAH metabolites.

Genetic Variability (Polymorphisms) of Detoxification Enzymes and Susceptibility

Individual susceptibility to the carcinogenic effects of PAHs is not uniform across the population. This variability is significantly influenced by genetic polymorphisms—naturally occurring variations in the DNA sequence of genes that code for detoxification enzymes. mdpi.comnih.gov

Polymorphisms in genes for Phase I enzymes (like CYP1A1, CYP1B1) and Phase II enzymes (such as GSTs and UGTs) can result in enzymes with altered activity, leading to differences in how individuals metabolize carcinogens. mdpi.commdpi.com For example, some polymorphisms may lead to an enzyme that is more rapid at "activating" a PAH into a carcinogenic intermediate, while another polymorphism might result in a "slower" detoxification enzyme. The balance between these activation and detoxification pathways can determine an individual's risk of developing cancer upon exposure to compounds like DB(a,h)pyrene. grantome.com

Numerous studies have investigated the link between polymorphisms in genes like CYP1A1, GSTM1, GSTT1, and UGTs and the risk for cancers associated with PAH exposure, such as lung cancer. nih.gov An individual with a combination of high-activity Phase I enzymes and low-activity Phase II enzymes may have a higher internal concentration of reactive metabolites and thus be at greater risk. mdpi.com While the principles are well-established for major PAHs like Benzo[a]pyrene, specific research linking genetic polymorphisms in detoxification enzymes directly to DB(a,h)pyrene susceptibility is an area requiring further investigation.

Toxicological Profiles Beyond Carcinogenicity

Immunotoxicity of Dibenzo(a,h)pyrene (inferred from PAHs, e.g., Benzo[a]pyrene (B130552) and Dibenz[a,h]anthracene)

Exposure to PAHs can lead to both cellular and humoral immunosuppression. nih.govresearchgate.net These compounds can act on the immune system through various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR) and the induction of cytochrome P450 (CYP) enzymes, which can lead to oxidative stress. researchgate.netnih.gov

Studies on Benzo[a]pyrene (BaP) have shown a dose-related decrease in the weight of the thymus in rats. nih.gov Histological examination of the thymus in rats treated with BaP revealed cortical atrophy. nih.gov Furthermore, high doses of BaP have been associated with a decrease in nucleated spleen and bone marrow cell counts in rats. nih.gov In autoimmune-prone mice, a high dose of BaP caused splenic red pulp expansion. mdpi.com Continuous activation of the AhR by PAHs can affect the proliferation of thymocytes, potentially leading to thymus atrophy. nih.gov

Table 1: Effects of Benzo[a]pyrene on Immune Organs in Rats

Parameter Effect
Thymus Weight Dose-related decrease nih.gov
Thymus Histology Cortical atrophy nih.gov
Spleen Cell Count Decreased nucleated cells at high doses nih.gov
Bone Marrow Cell Count Decreased nucleated cells at high doses nih.gov

Exposure to PAHs can significantly alter lymphocyte populations. In rats, BaP has been shown to decrease the absolute number of lymphocytes and eosinophilic granulocytes at high doses. nih.gov Specifically, both the absolute and relative numbers of B cells in the spleen were decreased. nih.gov In contrast, the absolute number of monocytes was increased at lower and mid-range doses. nih.gov Studies in rainbow trout have also demonstrated that BaP exposure can lead to a decrease in blood B- and T-lymphocytes. researchgate.net

Regarding serum immunoglobulins, BaP treatment in rats has resulted in decreased levels of IgM and IgA. nih.gov In vitro studies using splenic suspensions have also shown that BaP can suppress the production of IgM and IgG. mdpi.com

Table 2: Immunological Effects of Benzo[a]pyrene Exposure

Category Finding Species
Lymphocyte Populations Decreased absolute number of lymphocytes and eosinophils Rat nih.gov
Decreased absolute and relative number of splenic B cells Rat nih.gov
Increased absolute number of monocytes Rat nih.gov
Decreased blood B- and T-lymphocytes Rainbow Trout researchgate.net
Serum Immunoglobulins Decreased IgM levels Rat nih.gov
Decreased IgA levels Rat nih.gov

Studies have indicated that exposure to certain PAHs can suppress the activity of Natural Killer (NK) cells. In rats, the highest dose of BaP treatment resulted in a significant decrease of NK-cell activity in the spleen. nih.gov NK cells are a crucial component of the innate immune system, playing a key role in the early defense against viral infections and cancer.

The immunotoxic effects of PAHs can lead to a state of immunosuppression, potentially increasing susceptibility to various diseases. nih.govresearchgate.net Benzo[a]pyrene has been shown to induce immunosuppression in mice by altering cell-mediated responses. nih.govnih.gov This immunosuppressive environment can be a contributing factor to tumor formation and progression. researchgate.net The mechanisms behind this immunosuppression are complex and can involve the increased expression of regulatory molecules like CTLA-4 and PD-L1, and the transcription factor FOXP3, which are associated with the suppression of T-cell activity. nih.govresearchgate.net Evidence also suggests that PAHs can exacerbate autoimmune diseases and allergic reactions. nih.govresearchgate.netnih.gov

Developmental Toxicology of this compound (inferred from PAHs, e.g., Benzo[a]pyrene and Dibenz[a,h]anthracene)

Prenatal exposure to PAHs has been linked to a range of adverse developmental outcomes. oup.comwikipedia.org The developing fetus and infant are known to be more sensitive to the toxic effects of these environmental contaminants. nih.gov

Studies in various animal models have demonstrated the teratogenic potential of PAHs. nih.gov In fish embryos, exposure to PAHs can lead to developmental abnormalities such as edemas, hemorrhaging, cardiac dysfunction, and morphological deformities. oup.com Specifically, exposure to certain PAHs has been shown to cause malformation of craniofacial structures in zebrafish embryos. smith.edu

In mice, the direct injection of a BaP metabolite, 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene, was found to be highly embryotoxic and teratogenic, causing malformations like exencephaly, phocomelia, and edema. nih.gov Prenatal exposure to dibenzo[a,l]pyrene (B127179) in mice has been linked to the development of lung and liver tumors in the offspring. springfieldmo.gov In rats, maternal exposure to even low doses of BaP during organogenesis was shown to be detrimental to normal fetal development, causing changes in renal size and the degree of fetal ossification. researchgate.net Furthermore, long-term exposure to BaP in marine medaka has been shown to cause embryonic toxicity, including delayed hatching time. mdpi.com Epidemiological studies in humans have associated in utero exposure to PAHs with poor fetal growth and reduced immune function. wikipedia.org

Table 3: Summary of Developmental Effects of PAHs in Animal Models

PAH Species Developmental Effects
General PAHs Fish Edemas, hemorrhaging, cardiac dysfunction, morphological deformities oup.com
General PAHs Zebrafish Craniofacial malformations smith.edu
Benzo[a]pyrene metabolite Mouse Exencephaly, phocomelia, edema, embryolethality nih.gov
Dibenzo[a,l]pyrene Mouse Lung and liver tumors in prenatally exposed offspring springfieldmo.gov
Benzo[a]pyrene Rat Changes in renal size, altered fetal ossification researchgate.net

Impact on Organogenesis

Polycyclic Aromatic Hydrocarbons (PAHs) are recognized for their potential to disrupt normal embryonic development. While direct research on the specific impact of this compound on organogenesis is limited, the effects of related PAHs provide significant insight. For instance, exposure to the PAH Benzo[a]pyrene (B[a]P) during the organogenesis period in pregnant rats has been shown to be detrimental to the normal development of fetuses, leading to skeletal abnormalities and changes in renal size. researchgate.net In fish embryos, PAHs are known to cause malformations during organogenesis, particularly affecting cardiac tissue. researchgate.net

Studies on another related compound, Dibenz[a,h]anthracene, have shown that it can induce various developmental effects in zebrafish embryos, including yolk sac and pericardial edemas, and a deformed body shape. researchgate.net Furthermore, placental levels of Dibenz[a,h]anthracene have been found to be inversely associated with gestational age at delivery and birth weight in humans. escholarship.org The developmental toxicity of PAHs is often linked to their metabolic activation. For Benzo[a]pyrene, its developmental toxicity in the mouse embryonic stem cell test was shown to require metabolic activation to its metabolite, 3-hydroxy-benzo[a]pyrene. researchgate.net Given the structural similarities and the known developmental toxicity of other high-molecular-weight PAHs, it is plausible that this compound also poses a significant risk to normal organ development.

Table 1: Observed Developmental Effects of Related PAHs

Compound Model Organism Observed Effects
Benzo[a]pyrene Rat Skeletal abnormalities, changes in renal size
Fish Cardiac malformations
Dibenz[a,h]anthracene Zebrafish Yolk sac edema, pericardial edema, deformed body shape

Transplacental Transfer of PAH Metabolites

The placenta acts as a critical interface between the mother and the developing fetus, and the transfer of xenobiotics across this barrier is a key determinant of developmental toxicity. Polycyclic aromatic hydrocarbons, due to their lipophilic nature, can cross the placenta. osti.gov Studies have demonstrated that PAHs and their metabolites are detectable in the placenta, umbilical cord blood, and fetal tissues. escholarship.org

Research using human placental perfusion has confirmed that Benzo[a]pyrene (B[a]P) administered to the maternal circulation can reach the fetal compartment. nih.govresearchgate.net Significantly, the placenta itself possesses metabolic capabilities. The key enzyme in the metabolic activation of B[a]P, Cytochrome P450 1A1 (CYP1A1), is present in the placenta. nih.gov This means that the placenta can convert procarcinogenic PAHs into their reactive metabolites. In one study, after perfusing the placenta with B[a]P, DNA adducts of its carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), were found in the placental tissue. nih.govresearchgate.net This indicates that the fetus can be exposed not only to the parent PAH compound but also to its more toxic metabolites formed within the placenta. au.dk

A study focusing on Dibenzo[a,l]pyrene (DB[a,l]P), a potent carcinogenic isomer of this compound, established it as a transplacental carcinogen in a mouse model. nih.gov This finding underscores the potential for dibenzopyrene isomers to cross the placental barrier and exert toxic effects on the fetus. While direct data on the transplacental transfer of this compound metabolites is scarce, the evidence from closely related PAHs strongly suggests that maternal exposure to this compound would likely result in the transfer of the parent compound and its metabolites to the developing fetus.

Neurotoxicity and Teratogenicity (inferred from Benzo[a]pyrene)

Due to the limited specific data on the neurotoxicity and teratogenicity of this compound, information is often inferred from the well-studied representative PAH, Benzo[a]pyrene (B[a]P). B[a]P is recognized as a neurotoxic and teratogenic compound. nih.govnih.gov

Neurotoxicity: Animal studies have demonstrated that exposure to B[a]P can lead to neurobehavioral changes. nih.gov It is considered a neurotoxicant that can impair fertility and is also genotoxic and mutagenic. nih.gov Exposure to PAHs, with B[a]P being a key example, has been linked to developmental neurotoxicity. ca.gov

Teratogenicity: Teratogenicity refers to the capability of a substance to cause developmental malformations. B[a]P has been shown to be teratogenic. nih.gov In animal models, exposure to B[a]P has resulted in malformations and embryotoxicity. ca.gov Specifically, in rats, gavage exposure of pregnant dams to B[a]P led to developmental delays and intrauterine death. ca.gov In mice, parenteral administration was associated with embryotoxicity and malformations. ca.gov Exposure to PAHs, in general, can lead to organ deformities. mdpi.com Given that this compound is a high-molecular-weight PAH similar to B[a]P, it is reasonable to infer that it may possess similar neurotoxic and teratogenic properties.

Table 2: Inferred Toxicological Profile of this compound based on Benzo[a]pyrene Data

Toxicological Endpoint Findings for Benzo[a]pyrene Inferred Potential for this compound
Neurotoxicity Causes neurobehavioral changes in animal models. nih.gov Likely to be neurotoxic.

| Teratogenicity | Causes malformations, embryotoxicity, and developmental delays in animal studies. ca.gov | Likely to be teratogenic. |


Epidemiological Studies and Human Exposure to Dibenzo A,h Pyrene

Challenges in Attributing Health Effects to Individual PAHs due to Mixture Exposure

A significant challenge in environmental and occupational toxicology is isolating the specific health effects of individual polycyclic aromatic hydrocarbons (PAHs), such as Dibenzo(a,h)pyrene. cdc.gov Humans are almost always exposed to complex mixtures of PAHs and other chemicals rather than to a single compound. cdc.govelsevierpure.com This co-exposure complicates epidemiological studies, making it difficult to attribute observed health outcomes to a specific PAH. cdc.gov

The composition of PAH mixtures varies depending on the source, primarily the temperature of combustion. elsevierpure.com For instance, lower-temperature processes like tobacco or wood burning tend to produce lower molecular weight PAHs, while high-temperature industrial activities generate higher molecular weight PAHs. wikipedia.org

Benzo[a]pyrene (B130552) (BaP) is the most extensively studied PAH and is often used by regulatory agencies as a marker or an indicator for the carcinogenic potential of the entire PAH mixture. elsevierpure.comaacrjournals.org However, research suggests that BaP may only account for a fraction of the total cancer risk from PAH mixtures, with some studies indicating it contributes as little as 11% to the global cancer risk. youtube.com This highlights the potential error in using a single compound as a proxy for the toxicity of a complex mixture. youtube.com Furthermore, interactions between different PAHs within a mixture can lead to synergistic effects, where the combined toxic effect is greater than the sum of the individual effects, a factor not typically accounted for in current risk assessment methods. ki.se

Occupational Exposure and Associated Cancer Incidences (e.g., Lung, Skin, Bladder, Gastrointestinal)

Occupational exposure to PAH mixtures is a primary concern for several types of cancer. cdc.gov Epidemiological studies of workers in various industries have shown increased incidences of lung, skin, and bladder cancer. cdc.govnih.gov While evidence for gastrointestinal cancers is less conclusive, it has been noted in some reports. cdc.gov

Inhalation and dermal contact are the main routes of occupational exposure. aacrjournals.orgwww.gov.ukoup.com Industries with high levels of PAH exposure include:

Aluminum production nih.gov

Coal gasification aacrjournals.orgoup.com

Coke production aacrjournals.orgoup.com

Iron and steel foundries oup.commdpi.com

Roofing and paving nih.gov

Use of coal-tar derived products aacrjournals.org

A pooled analysis of 14 case-control studies found an elevated lung cancer risk associated with occupational PAH exposure, using BaP as a proxy, in both men and women, particularly for small cell and squamous cell cancers. aacrjournals.org Another meta-analysis confirmed a significant risk of lung cancer among workers in the coal/coke industry and iron/steel foundry industry. oup.com Studies have also established an increased risk of bladder cancer in workers exposed to PAHs, with a mean latency of about 30 years. mdpi.com Dermal exposure in industries such as coal tar production has been linked to an elevated risk of skin cancers. nih.gov It is critical to reiterate that these cancer incidences are linked to exposure to complex PAH mixtures which contain this compound, not to the isolated compound itself. cdc.gov

Cancer TypeAssociated Occupational IndustriesPrimary Exposure Route
Lung CancerAluminum production, Coal gasification, Coke production, Iron/steel foundries aacrjournals.orgnih.govoup.comInhalation aacrjournals.org
Skin CancerCoal tar production, Roofing, Paving cdc.govnih.govDermal Contact nih.gov
Bladder CancerAluminum production, Coke production, Paving cdc.govmdpi.comInhalation, Dermal Contact cdc.gov
Gastrointestinal CancerEvidence less persuasive, but noted in some worker cohorts cdc.govInhalation, Ingestion cdc.gov

Environmental Exposure Routes and Sources for General Population

For the general population, exposure to this compound and other PAHs occurs through multiple environmental routes. cdc.gov

Food: Ingestion of contaminated food is the major route of exposure for non-smokers. www.gov.uknih.gov PAHs can contaminate food through environmental deposition on crops, from industrial processing, or during high-temperature cooking methods like grilling, charbroiling, frying, and smoking. www.gov.uknih.gov

Air: Inhalation of PAHs from ambient and indoor air is another significant exposure route. cdc.gov Sources of airborne PAHs are numerous and stem from the incomplete combustion of organic materials. wikipedia.org These include vehicle exhaust, industrial emissions, residential heating (wood and coal), and natural sources like wildfires. nih.govcdc.gov

Cigarette Smoke: Tobacco smoke is a major source of PAHs. cdc.gov For smokers, the exposure contribution from smoking can be similar to that from food. www.gov.uk Environmental tobacco smoke (ETS), particularly side-stream smoke emitted from a burning cigarette, contains significantly higher concentrations of PAHs than the mainstream smoke inhaled by the smoker. cdc.gov A single cigarette can yield 20-40 ng of benzo[a]pyrene. cdc.gov

Exposure RoutePrimary Sources for General Population
IngestionContaminated food (charbroiled/grilled meats, vegetables, smoked foods) www.gov.uknih.gov
InhalationAmbient air pollution (vehicle exhaust, industrial emissions), Indoor air (wood/coal burning stoves, environmental tobacco smoke) nih.govcdc.gov
Dermal ContactContact with contaminated soil or products like coal tar www.gov.uk

Biomarkers of Exposure and Effect (e.g., DNA Adducts in Human Tissues and Urine)

Biomonitoring provides a way to assess human exposure to PAHs and their potential health effects. This is achieved by measuring the compounds or their metabolites in biological samples.

Biomarkers of Exposure: These markers indicate that an individual has been exposed to a substance. A commonly used biomarker for PAH exposure is the measurement of urinary metabolites, such as 1-hydroxypyrene (B14473) (a metabolite of pyrene). elsevierpure.comresearchgate.net However, these metabolites are typically excreted rapidly and thus reflect only short-term exposure (within a few days). rsc.org To assess longer-term exposure, researchers are investigating more persistent biomarkers, such as PAH-hemoglobin adducts in red blood cells. rsc.org

Biomarkers of Effect: These markers indicate a biological change in the body resulting from exposure. For carcinogenic PAHs like this compound, the formation of DNA adducts is a critical biomarker of effect. wikipedia.orgresearchgate.net After entering the body, PAHs are metabolized into reactive intermediates, such as diol epoxides. www.gov.uk These metabolites can covalently bind to DNA, forming bulky DNA adducts. wikipedia.orgnih.gov If not repaired, these adducts can cause errors during DNA replication, leading to mutations and potentially initiating the process of carcinogenesis. wikipedia.org Studies have demonstrated the formation of DNA adducts in various human tissues, including the lungs of smokers and occupationally exposed workers. nih.govnih.govuea.ac.uk The detection of specific PAH-DNA adducts in human tissues and their correlation with exposure levels provide a direct link between the environmental contaminant and a key mechanistic step in cancer development. researchgate.net

Biomarker TypeExampleMatrixWhat It Measures
Biomarker of Exposure (Short-term)1-HydroxypyreneUrineRecent exposure to Pyrene (as a proxy for PAH mixture) elsevierpure.comresearchgate.net
Biomarker of Exposure (Longer-term)PAH-Hemoglobin AdductsBlood (Red Blood Cells)Cumulative exposure over the lifespan of red blood cells (approx. 120 days) rsc.org
Biomarker of EffectPAH-DNA Adducts (e.g., BPDE-DNA adducts)Tissues (e.g., lung, bladder), Blood (White Blood Cells)Biologically effective dose; DNA damage that can lead to mutations and cancer wikipedia.orgnih.govuea.ac.uk

Risk Assessment Methodologies for Dibenzo A,h Pyrene

Toxic Equivalence Factors (TEFs) and their Application in Risk Assessment

The Toxic Equivalence Factor (TEF) approach is a cornerstone of risk assessment for dioxin-like compounds and has been adapted for carcinogenic PAHs. tandfonline.comwikipedia.org This method simplifies the risk assessment of complex mixtures by expressing the toxicity of individual compounds relative to a well-characterized reference compound. tandfonline.com For PAHs, benzo(a)pyrene (BaP) is the designated reference compound, assigned a TEF of 1.0. ca.govnih.gov Other PAHs are assigned TEF values based on their carcinogenic potency relative to BaP. tandfonline.com These factors are also referred to as Potency Equivalency Factors (PEFs). ca.gov

The TEF for a specific PAH is derived by comparing its carcinogenic potency, often determined through animal bioassays, to that of BaP. tandfonline.com For instance, a PAH that is ten times less potent than BaP would have a TEF of 0.1. cdc.gov The total carcinogenic risk of a PAH mixture can then be estimated by calculating the Toxic Equivalents (TEQ), which is the sum of the concentrations of each individual PAH multiplied by its respective TEF. tandfonline.com

Several regulatory and health agencies have developed and utilize TEF values for carcinogenic PAHs. ca.govdep.state.pa.us For Dibenzo(a,h)pyrene, a TEF value of 10 has been established by some authorities, indicating it is considered to be ten times more potent than benzo(a)pyrene. wa.gov It is important to note that TEF values can vary between different agencies and may be updated as new toxicological data becomes available. ca.govdep.state.pa.us

The application of TEFs in risk assessment allows for a more refined estimation of the cancer risk posed by PAH mixtures compared to assuming all carcinogenic PAHs are as potent as BaP, which could lead to an overestimation of risk. mdpi.com

Table 1: Selected Toxic Equivalence Factors (TEFs) for Carcinogenic PAHs

CompoundTEF ValueReference
Benzo(a)pyrene1.0 ca.govnih.gov
This compound10 wa.gov
Dibenz(a,h)anthracene1.0 - 5 ca.govnih.govmdpi.com
Benzo(a)anthracene0.1 nih.govmdpi.com
Benzo(b)fluoranthene0.1 nih.govmdpi.com
Benzo(k)fluoranthene0.1 nih.govmdpi.com
Chrysene0.01 nih.gov
Indeno(1,2,3-cd)pyrene0.1 nih.govmdpi.com

Consideration of this compound in PAH Mixture Risk Assessment

PAHs are ubiquitously found in the environment as complex mixtures, originating from sources like incomplete combustion of organic materials. ca.govresearchgate.netnih.gov Therefore, assessing the risk of a single PAH like this compound requires consideration of its presence within these mixtures. The TEF/TEQ approach is the primary method for this assessment. ca.gov

Integration of Mechanistic Data into Risk Assessment Models

The integration of mechanistic data, which provides insights into how a chemical causes toxicity, is becoming increasingly important in refining risk assessment models. nih.gov For carcinogenic PAHs like this compound, this involves understanding their metabolic activation, interaction with DNA, and subsequent cellular responses.

A key mechanism of PAH-induced carcinogenicity is the formation of DNA adducts. oup.comnih.gov PAHs are metabolized by enzymes, such as cytochrome P450s, to reactive intermediates like diol epoxides, which can bind to DNA. nih.govresearchgate.net This DNA damage, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. oup.com Studies have shown a correlation between the levels of stable DNA adducts formed by PAHs and their carcinogenic potency. oup.com For instance, research on various PAHs has indicated that the extent of stable DNA adduct formation is a better predictor of tumor initiation than the formation of apurinic sites. oup.com

Toxicogenomics, the study of how genomes respond to toxic substances, provides another layer of mechanistic data. nih.govnih.gov Gene expression profiling can identify specific cellular pathways that are altered by exposure to a PAH. nih.govnih.gov For example, studies have compared the transcriptional profiles of cells exposed to benzo(a)pyrene and another potent PAH, dibenzo[def,p]chrysene, revealing both common and unique mechanisms of action. nih.gov Such data can help to differentiate the toxicological profiles of individual PAHs and understand their potential for synergistic or antagonistic interactions within a mixture. nih.gov

Integrating these mechanistic data points—such as DNA adduct formation rates and gene expression signatures—into risk assessment models can lead to more biologically-based and accurate predictions of cancer risk from exposure to this compound and other PAHs. nih.gov

Addressing Research Gaps in Environmental Occurrence and Distribution for Risk Assessment

Accurate risk assessment is fundamentally dependent on reliable data regarding the environmental occurrence and distribution of the substance . researchgate.netnih.gov For this compound, several research gaps and uncertainties exist that can impact the precision of risk assessments.

A significant challenge is the lack of comprehensive monitoring data for many carcinogenic PAHs, including dibenzopyrenes. researchgate.netnih.gov While benzo(a)pyrene is widely monitored as an indicator PAH, this approach may underestimate the total carcinogenic potential of a mixture if other highly potent PAHs like this compound are present at significant concentrations. researchgate.netnih.gov There is a need for more extensive and routine monitoring of a wider range of PAHs in various environmental media such as air, water, soil, and food to get a more complete picture of human exposure. researchgate.netnih.govnih.gov

The analytical methods for detecting and quantifying dibenzopyrene isomers in complex environmental samples can also be challenging due to their low concentrations and the presence of numerous isomers with the same molecular weight. researchgate.netnih.gov Developing and validating more sensitive and specific analytical techniques is crucial for improving the quality of occurrence data. nih.gov

Advanced Analytical Methods for Dibenzo A,h Pyrene Research

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy provides detailed information about the structure and bonding of molecules. Techniques such as Infrared (IR) spectroscopy and Raman spectroscopy are used to probe the vibrational modes of dibenzo(a,h)pyrene.

Research on related polycyclic aromatic hydrocarbons (PAHs), such as dibenzo[a,l]pyrene (B127179), offers insights into the application of these methods. The experimental InfraRed Multiple Photon Dissociation (IRMPD) spectrum of the dibenzo[a,l]pyrene cation (C₂₄H₁₄⁺) has been recorded in the 6-40 µm range. arxiv.org This technique allows for the study of the molecule's vibrational modes and fragmentation pathways. arxiv.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign the observed vibrational bands to specific molecular motions. arxiv.orgresearchgate.net For instance, in a study of 9,10-dihydrobenzo(a)pyren-7(8H)-one, DFT calculations showed good agreement with experimental infrared frequencies. researchgate.net The analysis of the out-of-plane C-H bending region is particularly important for identifying specific isomers. arxiv.org

Key Findings from Vibrational Spectroscopy of a Related PAH (dibenzo[a,l]pyrene cation):

Spectral RegionObservationSignificance
11-14 µm (C-H out-of-plane bending)A prominent band at 13.5 µm.Useful for isomer differentiation.
C-C stretching rangeRich spectral features.Provides information on the carbon skeleton.
Far-Infrared (FIR)Experimental spectra can be obtained using techniques like FELICE (Free-Electron Laser for IntraCavity Experiments).Expands the observable vibrational modes.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are formed when chemicals like this compound covalently bind to DNA. nih.gov This technique is capable of detecting as few as one adduct in 10¹⁰ nucleotides, making it suitable for studies involving low-level environmental exposures. nih.gov

The assay involves several key steps:

Enzymatic digestion of DNA into its constituent nucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the adducted nucleotides with a radioactive phosphorus isotope (³²P) from [γ-³²P]ATP, a reaction catalyzed by polynucleotide kinase. nih.gov

Separation of the ³²P-labeled adducts by chromatographic methods, such as thin-layer chromatography or high-performance liquid chromatography. nih.govacs.org

Quantification of the adducts by measuring their radioactivity. nih.gov

Studies on other PAHs, such as benzo[a]pyrene (B130552), have demonstrated the utility of this method in identifying specific DNA adducts formed in vitro and in vivo. nih.gov For example, the major adduct formed from benzo[a]pyrene diol epoxide (BPDE) with guanine (B1146940), BPDE-N2dG, has been extensively characterized using this assay. nih.gov The ³²P-postlabeling assay has been instrumental in establishing DNA adducts as biomarkers of exposure to carcinogenic PAHs. researchgate.net

Thin-Layer Chromatography and High-Pressure Liquid Chromatography

Chromatographic techniques are fundamental to the separation and purification of this compound from complex mixtures and for analyzing its metabolites.

Thin-Layer Chromatography (TLC) , particularly its high-performance version (HPTLC), is a valuable tool for the qualitative and semi-quantitative analysis of PAHs. acclmp.comphcog.com HPTLC offers advantages such as the ability to run multiple samples in parallel and reduced analysis time compared to other methods. acclmp.com In the context of PAH analysis, HPTLC can be used for profiling complex hydrocarbon mixtures and for the initial separation of different classes of compounds. unizar.es

High-Pressure Liquid Chromatography (HPLC) , also known as high-performance liquid chromatography, is a more powerful and widely used technique for the quantitative analysis of PAHs. phcog.comnih.gov HPLC separates compounds based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase. nih.gov By using different types of columns (e.g., reversed-phase C18) and mobile phase gradients (e.g., acetonitrile/water), researchers can achieve excellent separation of various PAH isomers and their metabolites. nih.govtecnofrom.com HPLC is often coupled with sensitive detectors, such as fluorescence or UV-Vis detectors, to quantify the separated compounds. nih.govmdpi.com The technique is crucial for separating the ³²P-postlabeled DNA adducts mentioned in the previous section. acs.org

Comparison of TLC/HPTLC and HPLC for this compound Research:

FeatureThin-Layer Chromatography (TLC/HPTLC)High-Pressure Liquid Chromatography (HPLC)
Principle Separation on a planar stationary phase. acclmp.comSeparation in a packed column. nih.gov
Throughput High (multiple samples simultaneously). acclmp.comLow (one sample at a time). acclmp.com
Resolution Generally lower than HPLC. acclmp.comHigh resolution. acclmp.com
Application Screening, chemical profiling. phcog.comQuantification, metabolite separation, adduct analysis. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. uctm.edu In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

A method has been developed for the analysis of highly potent PAH carcinogens, including this compound, in environmental samples like urban dust and diesel particulate matter. nih.govnih.gov This method often involves an initial extraction step, followed by cleanup and then analysis by GC-MS. nih.govnih.gov The use of GC-MS allows for the separation of numerous PAH isomers, which is critical as the toxicity of PAH isomers can vary significantly. nih.gov The limit of quantification for dibenzopyrenes using such methods can be in the picogram range. nih.gov For complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed to enhance selectivity and reduce interferences. uctm.edu

RNA Sequencing and Quantitative PCR for Gene Expression Profiling

To understand the biological effects of this compound, it is essential to study how it alters gene expression. RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are powerful techniques for this purpose.

RNA Sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive profile of the transcriptome (the complete set of RNA transcripts) in a cell or tissue at a given moment. This allows researchers to identify genes and pathways that are upregulated or downregulated in response to this compound exposure.

Quantitative PCR (qPCR) , also known as real-time PCR, is used to measure the expression of specific genes of interest. nih.gov It is a highly sensitive and specific method for quantifying mRNA levels. plos.org qPCR is often used to validate the results obtained from RNA-Seq experiments. plos.org To ensure accurate quantification, the expression of the target genes is normalized to that of stably expressed reference genes. nih.govplos.org Studies on the effects of other environmental contaminants, such as pesticides, have demonstrated the use of qPCR to identify changes in the expression of detoxification-related genes. plos.org

Computational and Bioinformatics Approaches (e.g., Molecular Docking, Free Energy Perturbation)

Computational and bioinformatics tools play a crucial role in understanding the molecular mechanisms underlying the activity of this compound. These methods can predict how the molecule and its metabolites interact with biological macromolecules like DNA and proteins.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a this compound metabolite) when it binds to a receptor (e.g., a DNA strand or an enzyme). biointerfaceresearch.comresearchgate.net This can help identify the specific binding sites and conformations that are most likely to lead to DNA adduct formation or enzyme inhibition. biointerfaceresearch.com

Free Energy Perturbation (FEP) is a more rigorous computational method used to calculate the free energy difference between two states, such as the binding of two different ligands to a protein.

Studies on the related compound dibenzo[a,l]pyrene have used computational approaches to investigate the formation of DNA adducts by its diol-epoxide metabolites. biointerfaceresearch.comresearchgate.netepa.gov These studies have explored the interactions of different stereoisomers with DNA and with proteins involved in the nucleotide excision repair (NER) pathway, which is responsible for repairing DNA damage. biointerfaceresearch.comresearchgate.net Such computational data can provide a detailed understanding of the molecular mechanisms of action and can aid in predicting the carcinogenic potential of different PAH isomers. epa.gov

Q & A

Q. What experimental evidence supports the carcinogenicity of Dibenzo(a,h)pyrene in animal models?

this compound has demonstrated carcinogenicity in animal studies, primarily through subcutaneous injection and skin application, leading to tumor formation at exposure sites. The International Agency for Research on Cancer (IARC) classifies it as having "sufficient evidence" of carcinogenicity in experimental animals based on studies showing malignant transformations and dose-dependent tumorigenicity . Researchers should prioritize in vivo models with controlled metabolic activation systems to replicate these findings.

Q. What are the established analytical methods for detecting this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used, with calibration standards such as this compound-d14 (deuterated analog) to improve accuracy. Environmental analyses often employ cyclohexane-based solutions for extraction, followed by purification using silica gel columns . Method validation should include recovery tests at low concentrations (e.g., 10 µg/L) to account for matrix interference.

Q. How does this compound’s structure influence its metabolic activation and toxicity?

The compound’s planar polycyclic aromatic hydrocarbon (PAH) structure facilitates intercalation into DNA, forming bulky adducts. Cytochrome P450 enzymes (e.g., CYP1A1) oxidize it to diol epoxides, the primary mutagenic metabolites. Researchers should use liver microsomal fractions (S9 mix) in Ames tests to simulate metabolic activation, as direct mutagenicity is often undetectable without exogenous metabolic systems .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported carcinogenic potencies across studies?

Variations in potency may arise from differences in exposure routes (e.g., oral vs. dermal), metabolic competency of models, or coexposure with other PAHs. Meta-analyses should stratify data by study design and adjust for confounding factors like solvent carriers (e.g., dimethyl sulfoxide’s effect on bioavailability). Cross-referencing IARC evaluations and replicating protocols from high-impact studies can mitigate inconsistencies .

Q. What methodological challenges arise in quantifying this compound’s environmental persistence, and how can they be addressed?

Soil degradation studies are limited, but analog data (e.g., Dibenzo(a,i)pyrene) suggest aerobic half-lives of 232–371 days. Researchers should use isotope-labeled compounds (e.g., ¹⁴C-Dibenzo(a,h)pyrene) to track mineralization rates. Microcosm experiments under controlled temperature and microbial activity can refine biodegradation estimates, as field studies often lack specificity .

Q. What are the key considerations in designing in vitro studies to assess this compound’s mutagenic potential?

Include metabolic activation systems (e.g., rat liver S9 fraction) to convert the parent compound into reactive intermediates. Use mammalian cell lines (e.g., CHO cells) alongside bacterial reverse mutation assays (Ames test) to evaluate clastogenicity and gene mutations. Dose-response curves should cover subcytotoxic ranges (0.1–10 µM) to avoid false negatives from cell death .

Q. How can synthetic routes for this compound be optimized for research-scale production?

A four-step synthesis from fluoren-9-one involves spirocyclic intermediates and carbonium ion rearrangements. Key steps include reducing 9,9'-bifluorene-9,9'-diol with sodium borohydride and acid-catalyzed cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. This method balances yield (∼40% overall) with accessibility for undergraduate labs .

Data Contradiction and Validation

Q. Why does this compound show inadequate evidence in short-term mutagenicity tests despite its carcinogenicity?

Short-term assays often fail to detect mutagenicity without metabolic activation. For example, in Salmonella typhimurium tests, mutagenic activity was observed only with liver S9 fractions. Researchers should combine multiple assays (e.g., comet assay for DNA damage, micronucleus test for chromosomal aberrations) to capture its genotoxic profile .

Q. How reliable are analog data (e.g., Dibenzo(a,i)pyrene) for predicting this compound’s environmental behavior?

Analog data provide preliminary estimates but may overlook structural differences affecting solubility and microbial interactions. Validate predictions with spiked environmental samples (e.g., soil, sediment) and compare degradation kinetics using LC-MS/MS. Structural analogs with similar log Kow values (∼6.5) are preferable for extrapolation .

Regulatory and Safety Considerations

Q. What regulatory frameworks classify this compound as a hazardous substance?

It is listed under the U.S. EPA’s Toxic Release Inventory (TRI) and EPCRA Section 313 due to its carcinogenicity. Researchers handling the compound must follow OSHA guidelines for PAHs, including using personal protective equipment (PPE) and engineering controls (e.g., fume hoods) to minimize inhalation and dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.